molecular formula C10H14ClN B147617 1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride CAS No. 49800-23-9

1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride

Cat. No. B147617
CAS RN: 49800-23-9
M. Wt: 183.68 g/mol
InChI Key: DETWFIUAXSWCIK-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride is an important intermediate in the synthesis of various chemical compounds. It has been utilized in the creation of spasmolytic agents, as a ligand in asymmetric hydrogenation reactions, and as a precursor in the synthesis of monoamine oxidase (MAO) inhibitors . The compound has also been involved in the synthesis of derivatives with nerve-selective effects on the colon, showing potential for medical applications .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydro-1-naphthylamine hydrochloride has been achieved through a multi-step process starting from benzene. This process includes acylation, reduction, cyclization, condensation, further reduction, and finally salification, with an overall yield of 43.6% . Additionally, derivatives of 1,2,3,4-tetrahydro-1-naphthylamine have been synthesized from 1,2,3,4-tetrahydro-2-naphthylamines, demonstrating the versatility of this compound in chemical synthesis .

Molecular Structure Analysis

The molecular structure of 1,2,3,4-tetrahydro-1-naphthylamine hydrochloride and its derivatives is characterized by the presence of a tetrahydro-naphthalene moiety, which is a saturated version of the naphthalene ring system. This structure is pivotal in the compound's reactivity and its ability to participate in various chemical reactions .

Chemical Reactions Analysis

1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride has been used as a ligand in Ir-catalyzed asymmetric hydrogenation reactions, showing high efficiency and good enantioselectivity . It has also been a key intermediate in the synthesis of spasmolytic agents, where its derivatives have been evaluated for their biological activity . Furthermore, the compound has been involved in the synthesis of tertiary 1-naphthylamines through reactions with secondary amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,3,4-tetrahydro-1-naphthylamine hydrochloride are influenced by its molecular structure. The presence of the tetrahydro-naphthalene ring system imparts certain steric and electronic characteristics that are crucial for its reactivity. The hydrochloride salt form of the compound likely enhances its solubility in polar solvents, which is beneficial for its use in various chemical reactions . The derivatives of this compound have shown intriguing photophysical properties, such as tunable and polarity-sensitive fluorescence emission, which have been applied in imaging lipid droplets in cells .

Scientific Research Applications

Synthesis and Industrial Production

1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride has been synthesized for use as an intermediate in monoamine oxidase (MAO) inhibitors. This synthesis process is characterized by its high yield and quality, making it suitable for industrial production (Yu, 2013).

Hydrodenitrogenation Studies

The compound plays a role in the hydrodenitrogenation process, particularly in reactions involving 1-naphthylamine over sulfided NiMo/Al2O3 catalysts. This process is significant for understanding the reaction mechanisms of nitrogenous compounds in catalysis (Zhao, Czyzniewska, & Prins, 2003).

Medicinal Chemistry

In medicinal chemistry, derivatives of 1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride have been synthesized and evaluated for their spasmolytic properties. Some derivatives have shown nerve-selective effects and are more active than reference drugs (Kanao et al., 1982).

Catalysis

The compound has been used to develop unsymmetrical hybrid chiral ligands for Ir-catalyzed asymmetric hydrogenation. This application demonstrates its utility in enhancing enantioselectivity in catalytic reactions (Hu et al., 2012).

Chemical Reactions and Polymerization

1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride is involved in various chemical reactions, such as cyclization and chlorination processes. These reactions are important for synthesizing specific chemical structures and compounds (Kutkevichus & Shablinskas, 1970).

Stereochemistry

The compound has been studied for its stereochemical properties, which are significant in understanding the three-dimensional arrangement of atoms and their impact on chemical reactivity and biological activity (Galpin, Kandeel, & Martin, 1978).

Material Science and Nanotechnology

In nanotechnology, 1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride has applications in the adsorption studies of aromatic compounds on carbon nanotubes, which is crucial for environmental remediation and sensing technologies (Chen, Duan, Wang, & Zhu, 2008).

Safety And Hazards

This compound is harmful if swallowed and may cause severe skin burns and eye damage . It is also harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c11-10-7-3-5-8-4-1-2-6-9(8)10;/h1-2,4,6,10H,3,5,7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETWFIUAXSWCIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60956094
Record name 1,2,3,4-Tetrahydro-1-naphthalenamine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60956094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride

CAS RN

3459-02-7, 49800-23-9
Record name 1-Naphthalenamine, 1,2,3,4-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3459-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-1-naphthalenamine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60956094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.362
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
T Koide, K Ueno - Journal of Chromatography A, 2001 - Elsevier
A model and theoretical equations are presented to investigate the enantiomeric recognition mechanism of primary amino compounds using an achiral crown ether with cyclodextrin by …
Number of citations: 25 www.sciencedirect.com
S Roever, G Adam, AM Cesura, G Galley… - Journal of medicinal …, 2000 - ACS Publications
The discovery of 8-(5,8-dichloro-1,2,3,4-tetrahydro-naphthalen-2-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, 1a, as a high-affinity ligand for the human ORL1 (orphanin FQ/…
Number of citations: 104 pubs.acs.org
T Koide, K Ueno - Journal of Chromatography A, 2001 - Elsevier
A novel enantiomeric separation method by capillary electrochromatography with chiral crown ether-bonded negatively charged polyacrylamide gels is presented. Two kinds of chiral …
Number of citations: 108 www.sciencedirect.com
CF Huebner, EM Donoghue, AJ Plummer… - Journal of Medicinal …, 1966 - ACS Publications
The synthesis of a series of tertiary iudai «unities and related compounds containing an N-2-pmpyiiyl sub-stituent is described. Among this series are two (1 and 10, Table I) which are …
Number of citations: 46 pubs.acs.org
T Koide, K Ueno - Journal of Chromatography A, 2000 - Elsevier
Enantiomeric separation by capillary electrochromatography with β-cyclodextrin-bonded negatively charged polyacrylamide gels was examined. The columns used are capillaries filled …
Number of citations: 103 www.sciencedirect.com
ML Reyes-Reyes, G Roa-Morales… - Chromatographia, 2014 - Springer
A fast and low reagents consuming ultra-high performance liquid chromatography method was developed for the determination of the enantiomeric purity of sertraline in presence of its …
Number of citations: 14 link.springer.com
B Blank, FR Pfeiffer, CM Greenberg - Journal of Medicinal …, 1966 - ACS Publications
Plasma Oxygen Heart Compd total con- wt Anti-no. YRR' cholesterol sumption increase goitrogenic Ilia HH CH2COOH Inactive b OH 2', 3'-CH3 CH2COOH 0.06-0.09 0.014 0.013 0.01 c …
Number of citations: 8 pubs.acs.org
A Wurita, K Hasegawa, K Minakata, K Gonmori… - Forensic …, 2016 - Springer
We recently encountered an autopsy case in which methamphetamine (MA) was involved. The postmortem interval was estimated to be as long as 6–7 days. We collected the blood …
Number of citations: 16 link.springer.com
RJ Lewis, MK Angier, KS Williamson… - Journal of analytical …, 2013 - academic.oup.com
Sertraline (Zoloft) is a selective serotonin reuptake inhibitor that is a commonly prescribed drug for the treatment of depression, obsessive-compulsive disorder, panic disorder, social …
Number of citations: 58 academic.oup.com
C Shi, X Liu, S Zhao, Z Yang, X Lu, M Tong - Fuel, 2022 - Elsevier
The sequential degradation of coal by two bacterial species was one of the effective methods to improve the coal biodegradation rates. In this paper, two bacteria N. mangyaensis and B…
Number of citations: 8 www.sciencedirect.com

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